Terpinolene

Descripción general

Descripción

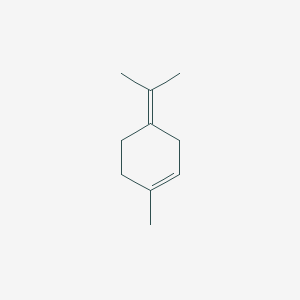

El terpinoleno es un monoterpeno que se encuentra naturalmente, comúnmente presente en los aceites esenciales de varias plantas como coníferas, árbol del té, manzanas y algunos cítricos . Es conocido por su aroma fresco, a pino, floral y a veces cítrico, lo que lo convierte en un ingrediente popular en la industria de las fragancias . El terpinoleno también está presente en ciertas cepas de cannabis, contribuyendo a sus perfiles de aroma únicos . La fórmula molecular del terpinoleno es C₁₀H₁₆, y existe como un líquido incoloro a temperatura ambiente con un punto de ebullición de aproximadamente 186 °C .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El terpinoleno se puede sintetizar mediante diversos métodos. Un enfoque común implica la isomerización del alfa-pineno, un proceso que puede ser catalizado por ácidos como el ácido sulfúrico o el ácido clorhídrico . Otro método incluye la ciclación del mirceno, que se puede lograr utilizando catalizadores como el cloruro de aluminio .

Métodos de Producción Industrial: La producción industrial de terpinoleno a menudo implica la extracción de aceites esenciales de plantas como la nuez moscada, el árbol del té y las coníferas mediante destilación por vapor . Este proceso implica pasar vapor a través del material vegetal, haciendo que los aceites esenciales se evaporen. Los vapores de aceite y vapor luego se condensan, y el aceite se separa del agua .

Análisis De Reacciones Químicas

Tipos de Reacciones: El terpinoleno experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Sustitución: La halogenación del terpinoleno puede ocurrir usando halógenos como el cloro o el bromo, produciendo derivados halogenados.

Productos Principales Formados:

Oxidación: Óxido de terpinoleno

Reducción: p-Mentano

Sustitución: Derivados halogenados de terpinoleno

Aplicaciones Científicas De Investigación

Antioxidant Properties

Terpinolene has demonstrated significant antioxidant activity in several studies. Research indicates that it can enhance the total antioxidant capacity of cells, thereby protecting them from oxidative stress.

- Key Findings :

- A systematic review highlighted that this compound concentrations can reduce total oxidant levels and increase antioxidant substances in cells, comparable to established antioxidants like butylated hydroxytoluene .

- In vitro studies have shown that this compound can inhibit lipid peroxidation by over 80%, suggesting its potential as a therapeutic agent for conditions related to oxidative stress, such as neurodegenerative diseases .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are another area of interest. Studies suggest that it may help modulate the immune response and alleviate symptoms associated with chronic inflammatory conditions.

- Research Insights :

Anticancer Potential

Emerging research points to this compound's potential as an anticancer agent. Several studies have indicated that it may inhibit the growth of various cancer cells.

- Case Studies :

- A study from Turkey reported that this compound inhibited brain tumor cell growth without affecting normal cells, indicating its selective action against cancerous tissues .

- Research from Sichuan Normal University found that this compound combined with another terpene significantly enhanced its efficacy against breast cancer cells, promoting apoptosis and inhibiting proliferation .

| Study | Cancer Type | Findings |

|---|---|---|

| Ataturk University | Brain Tumor | Inhibited growth without harming normal tissue |

| Sichuan Normal University | Breast Cancer | Enhanced effectiveness when combined with cymene |

| Indonesian Research Group | Breast Cancer | Supported apoptosis and inhibited cell growth |

Antibacterial and Antifungal Activities

This compound exhibits promising antibacterial and antifungal properties, making it a candidate for use in cleaning products and pharmaceuticals.

- Applications :

Sedative Effects

Research has also explored the sedative effects of this compound, particularly through inhalation.

Mecanismo De Acción

El mecanismo mediante el cual el terpinoleno ejerce sus efectos implica interacciones con varios objetivos moleculares y vías . Por ejemplo, su actividad antibacteriana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas, lo que lleva a la muerte celular . Se cree que las propiedades antioxidantes del terpinoleno son el resultado de su capacidad para eliminar los radicales libres y reducir el estrés oxidativo . Además, sus efectos sedantes pueden estar relacionados con su interacción con el sistema nervioso central, aunque las vías exactas aún no se han dilucidado por completo .

Comparación Con Compuestos Similares

El terpinoleno a menudo se compara con otros monoterpenos similares como el alfa-pineno, el beta-pineno y el limoneno .

Compuestos Similares:

Alfa-Pineno: Conocido por su aroma a pino y sus propiedades antiinflamatorias.

Beta-Pineno: Similar al alfa-pineno pero con un perfil de aroma ligeramente diferente.

Limoneno: Encontrado en cítricos, conocido por su aroma cítrico y sus posibles propiedades anticancerígenas.

Singularidad del Terpinoleno:

- El terpinoleno es único en su combinación de aroma fresco, amaderado y floral, que es menos común entre otros monoterpenos .

- Tiene una temperatura de vaporización más alta en comparación con otros terpenos, lo que lo hace adecuado para aplicaciones específicas .

- Su amplia gama de actividades biológicas, incluyendo propiedades antioxidantes, sedantes y repelentes de insectos, lo distingue de otros compuestos similares .

En conclusión, el terpinoleno es un compuesto versátil con aplicaciones significativas en diversos campos. Sus propiedades únicas y su amplia gama de efectos lo convierten en un tema valioso de investigación científica y uso industrial.

Actividad Biológica

Terpinolene, a monoterpene found in various essential oils, has garnered attention for its diverse biological activities. This article provides an overview of this compound's pharmacological properties, including its antioxidant, antifungal, and cytotoxic effects, supported by data from in silico, in vitro, and in vivo studies.

Overview of this compound

This compound is a colorless liquid with a floral aroma, commonly present in essential oils derived from plants such as tea tree and nutmeg. Its chemical structure allows it to interact with various biological systems, leading to a range of therapeutic effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been documented in multiple studies. The compound enhances the total antioxidant capacity by inducing the expression of Akt1, a protein involved in cellular survival pathways.

- Key Findings:

- A study by Lu et al. (2019) demonstrated that this compound reduced total oxidant levels and increased antioxidant substances in a concentration-dependent manner, comparable to butylated hydroxytoluene (BHT), a standard antioxidant .

- The compound inhibited lipid peroxidation by over 80%, indicating its potential as a protective agent against oxidative stress-related diseases .

2. Antifungal Activity

This compound has shown promising antifungal effects against various pathogens. Its efficacy is notable in inhibiting mycotoxin biosynthesis, which is crucial for food safety and public health.

- Key Findings:

- Research indicates that this compound significantly downregulated the expression of genes related to mycotoxin production in fungi such as Fusarium avenaceum, showcasing its potential as a natural antifungal agent .

- Comparative studies have demonstrated that this compound's minimum inhibitory concentration (MIC) values are favorable when compared to other known antifungal agents .

3. Cytotoxic and Antiproliferative Effects

The cytotoxicity of this compound varies depending on the cell type and concentration used. While some studies indicate low toxicity levels, others suggest potential cytotoxic effects at higher concentrations.

- Key Findings:

- This compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and expression of apoptotic markers such as BAX and cleaved-PARP without causing significant genotoxicity .

- In contrast, studies on normal cell lines (e.g., L929 fibroblasts) revealed that this compound did not induce significant cytotoxic effects at lower concentrations .

Summary of Research Findings

The following table summarizes key biological activities of this compound based on recent studies:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidant levels; inhibits lipid peroxidation | Lu et al. (2019) |

| Antifungal | Inhibits mycotoxin biosynthesis | Jurado et al. (2008) |

| Cytotoxic | Induces apoptosis in cancer cells | Kig et al. (2021) |

| Cytoprotective | Protects normal cells from oxidative damage | Morshedi et al. (2014) |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A systematic review analyzed 57 studies on this compound's biological activities and concluded that its antioxidant and insecticidal properties are the most investigated areas . The review emphasized the need for further exploration into the mechanisms underlying these effects.

- Case Study 2: In vivo studies evaluating the safety profile of this compound have been limited. However, preliminary findings suggest that at therapeutic doses, this compound exhibits low toxicity compared to other monoterpenes, indicating its potential for safe use in various applications .

Propiedades

IUPAC Name |

1-methyl-4-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYAFQVGZZPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027222 | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.74 [mmHg], 0.74 mm Hg at 25 °C | |

| Record name | Terpinolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale amber liquid, Colorless liquid or oil | |

CAS No. |

586-62-9 | |

| Record name | TERPINOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terpinolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,4(8)-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 586-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPINOLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Terpinolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.